5-(1,3-Dithian-2-yl)pentan-2-one
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Overview
Description
5-(1,3-Dithian-2-yl)pentan-2-one is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(1,3-Dithian-2-yl)pentan-2-one can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this process include iodine, p-toluenesulfonic acid, and silica gel .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dithian-2-yl)pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or hydrocarbons .
Scientific Research Applications
5-(1,3-Dithian-2-yl)pentan-2-one has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dithian-2-yl)pentan-2-one involves its ability to form stable thioacetal intermediates, which can protect carbonyl groups during chemical reactions . This stability is due to the presence of the dithiane ring, which can undergo reversible transformations under specific conditions . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Another sulfur-containing ring compound used as a protecting group for carbonyl compounds.
1,3-Dithiane: Similar to 5-(1,3-Dithian-2-yl)pentan-2-one but with different substituents on the ring.
Oxathiolane: Contains both sulfur and oxygen atoms in the ring and is used for similar purposes.
Uniqueness
This compound is unique due to its specific structure, which provides enhanced stability and reactivity compared to other dithiane derivatives . Its ability to form stable thioacetal intermediates makes it particularly valuable in organic synthesis .
Properties
CAS No. |
101033-09-4 |
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Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
5-(1,3-dithian-2-yl)pentan-2-one |
InChI |
InChI=1S/C9H16OS2/c1-8(10)4-2-5-9-11-6-3-7-12-9/h9H,2-7H2,1H3 |
InChI Key |
AAFCLZOCTVXBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1SCCCS1 |
Origin of Product |
United States |
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